4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid chemical structure and properties
4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid chemical structure and properties
Technical Monograph: 4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic Acid
Executive Summary
4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1198437-08-9) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K, JAK).[1] Structurally, it offers a rigid, polar scaffold with unique electronic properties driven by the C4-fluorine atom.[1] This substituent not only modulates the pKa of the carboxylic acid (and derived amides) but also blocks metabolic oxidation at the electron-rich C4 position, a common liability in non-fluorinated pyrazoles.[1]
This guide outlines the physicochemical profile, validated synthetic pathways, and strategic applications of this moiety in drug discovery, addressing the specific challenge of N-methylation regioselectivity.[1]
Part 1: Chemical Identity & Physicochemical Profile[1]
The introduction of fluorine at the 4-position of the pyrazole ring significantly alters the electron density compared to the parent 1-methylpyrazole-3-carboxylic acid, reducing the basicity of the pyrazole nitrogens and increasing the acidity of the carboxylic group.[1]
| Property | Data |
| Chemical Name | 4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid |
| CAS Number | 1198437-08-9 |
| Molecular Formula | C₅H₅FN₂O₂ |
| Molecular Weight | 144.10 g/mol |
| SMILES | Cn1cc(F)c(C(=O)O)n1 |
| Appearance | White to off-white solid |
| Predicted pKa | 3.2 – 3.6 (Acidic) |
| Predicted LogP | ~0.6 (Low lipophilicity) |
| H-Bond Donors/Acceptors | 1 / 4 |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is non-trivial due to the tautomeric nature of the pyrazole ring, which leads to regioisomeric mixtures during alkylation.[1] Two primary routes are employed: Post-Synthetic Methylation (Route A) and De Novo Cyclization (Route B).[1]
Route A: Methylation of Ethyl 4-fluoro-1H-pyrazole-3-carboxylate (Standard Protocol)
This is the most common laboratory-scale route.[1] It involves the methylation of the commercially available unmethylated ester, followed by hydrolysis.[1]
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Precursor: Ethyl 4-fluoro-1H-pyrazole-3-carboxylate (CAS 221300-34-1).[1]
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Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS), K₂CO₃ or Cs₂CO₃, Acetone or DMF.[1]
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Critical Challenge: The reaction yields a mixture of the desired 1,3-isomer (N-methyl adjacent to carboxylate) and the undesired 1,5-isomer (N-methyl distal to carboxylate). The ratio is typically near 45:55, favoring the sterically less hindered 1,5-isomer.[1]
Protocol Step-by-Step:
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Alkylation: Dissolve ethyl 4-fluoro-1H-pyrazole-3-carboxylate (1.0 eq) in DMF. Add Cs₂CO₃ (1.5 eq) and cool to 0°C. Dropwise add MeI (1.2 eq). Stir at RT for 2-4 hours.[1]
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Workup: Dilute with EtOAc, wash with brine to remove DMF.
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Separation (Crucial): The regioisomers must be separated at the ester stage.[1]
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Hydrolysis: Treat the isolated 1,3-ester with LiOH (2 eq) in THF/H₂O (1:1) at RT for 1 hour. Acidify with 1M HCl to precipitate the target acid.[1]
Route B: Cyclization (Industrial/Scale-Up)
For larger scales, cyclization of a fluorinated diketoester with methylhydrazine is preferred, though regioselectivity remains a variable dependent on solvent polarity.[1]
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Reagents: Ethyl 4-fluoro-2,4-dioxobutanoate + Methylhydrazine.[1]
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Solvent Effect: Using fluorinated alcohols (e.g., TFE, HFIP) as solvents can shift the equilibrium to favor the 1,3-isomer by H-bonding stabilization of the intermediate hydrazone.[1]
Synthetic Logic Diagram
Figure 1: Divergent synthesis showing the critical separation of regioisomers required to obtain the target acid.
Part 3: Medicinal Chemistry Utility
Metabolic Stability (The Fluorine Effect)
In non-fluorinated pyrazoles, the C4 position is electron-rich and susceptible to oxidative metabolism (e.g., by Cytochrome P450s).[1] Substituting hydrogen with fluorine at C4 blocks this metabolic soft spot without significantly increasing the steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å), maintaining the molecule's ability to fit into tight binding pockets.[1]
Electronic Modulation
The electronegativity of fluorine lowers the pKa of the carboxylic acid and any subsequent amides formed from it.[1]
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Impact: If used to form an amide bond (e.g., in a kinase inhibitor hinge binder), the N-H of the amide becomes more acidic (a better H-bond donor).[1] This strengthens interactions with backbone carbonyls in the target protein.[1]
Case Study: PI3K Inhibition
This scaffold appears in patent literature for Phosphoinositide 3-kinase (PI3K) inhibitors.[1] The 1-methyl-pyrazole-3-carboxamide motif often serves as a hinge-binding element.[1] The 4-fluoro group optimizes the donor capability of the amide NH while preventing oxidative degradation of the pyrazole ring.[1]
Part 4: Handling & Safety
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Hazards: As a fluorinated organic acid, it causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic.[1]
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Reactivity: Avoid contact with strong oxidizing agents. The carboxylic acid moiety is readily activated by standard coupling reagents (HATU, EDC) for amide synthesis.[1]
References
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Synthesis & Isomer Separation: Benzpyrazol derivatives as inhibitors of PI3 kinases. US Patent 8658635B2. (Describes the use of the 45:55 mixture and separation via HPLC).
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Regioselectivity in Pyrazoles: Fustero, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1] J. Org. Chem. 2008, 73, 3523–3529.[1] (Mechanistic insight into controlling N-methylation). [1]
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Fluorine in MedChem: Gillis, E. P., et al. Applications of Fluorine in Medicinal Chemistry.[1] J. Med. Chem. 2015, 58, 8315–8359.[1] (General principles of C4-fluorination). [1]
